4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, such as those used for other phenylpyrazole compounds, would be applicable.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly as a selective GPR55 antagonist.
Mechanism of Action
The mechanism of action of 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. As a selective GPR55 antagonist, it binds to the GPR55 receptor and inhibits its activation by agonists . This interaction can modulate various signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid: Another phenylpyrazole compound with similar structural features.
4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols): Compounds with a pyrazole core and similar functional groups.
Uniqueness
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid is unique due to its specific structural arrangement and its role as a selective GPR55 antagonist. This specificity makes it a valuable tool in research focused on GPR55-related pathways and potential therapeutic applications.
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C25H23N3O4/c1-14-5-7-15(8-6-14)21-20-22(27-26-21)24(30)28(18-11-9-16(10-12-18)25(31)32)23(20)17-3-2-4-19(29)13-17/h2-13,20-23,26-27,29H,1H3,(H,31,32) |
InChI Key |
CKCILRDPFRGHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3C4=CC(=CC=C4)O)C5=CC=C(C=C5)C(=O)O)NN2 |
Origin of Product |
United States |
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